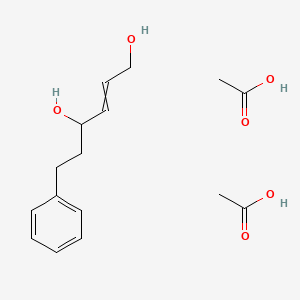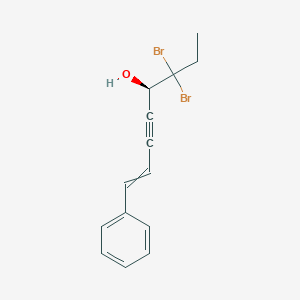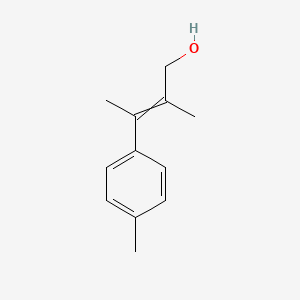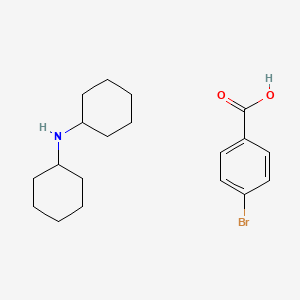![molecular formula C24H31F3O B12526155 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene CAS No. 819862-46-9](/img/structure/B12526155.png)
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene is a complex organic compound with the molecular formula C24H31F3O It is characterized by the presence of a naphthalene core substituted with ethoxy, trifluoro, and butylcyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the 4-butylcyclohexyl ethyl derivative, which is then subjected to further functionalization to introduce the ethoxy and trifluoro groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The temperature is carefully controlled to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoro groups can be reduced under specific conditions to form difluoro or monofluoro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 3-[2-(4-Butylcyclohexyl)ethyl]-7-formyl-1,2,8-trifluoronaphthalene, while nitration can produce 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoro-4-nitronaphthalene.
科学的研究の応用
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural features
作用機序
The mechanism of action of 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoro groups can enhance the compound’s binding affinity and selectivity towards specific targets. The ethoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .
類似化合物との比較
Similar Compounds
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-methoxy-1,2,8-trifluoronaphthalene
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-difluoronaphthalene
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluorobenzene
Uniqueness
Compared to similar compounds, 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene stands out due to the combination of its substituents. The presence of both ethoxy and trifluoro groups on the naphthalene core imparts unique chemical and physical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications .
特性
CAS番号 |
819862-46-9 |
|---|---|
分子式 |
C24H31F3O |
分子量 |
392.5 g/mol |
IUPAC名 |
3-[2-(4-butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene |
InChI |
InChI=1S/C24H31F3O/c1-3-5-6-16-7-9-17(10-8-16)11-12-19-15-18-13-14-20(28-4-2)23(26)21(18)24(27)22(19)25/h13-17H,3-12H2,1-2H3 |
InChIキー |
QBSQOJXPJYNAHY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(CC1)CCC2=C(C(=C3C(=C2)C=CC(=C3F)OCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)


![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)

![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)

![N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B12526124.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)

![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene](/img/structure/B12526154.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)
